molecular formula C14H25NO5 B8092837 di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

Cat. No.: B8092837
M. Wt: 287.35 g/mol
InChI Key: DUWGFJASFZHWLB-UWVGGRQHSA-N
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Description

Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of tert-butyl ester groups and a hydroxymethyl substituent makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and azetidine-2-carboxylic acid.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium tert-butoxide.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, using formaldehyde or paraformaldehyde under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Di-tert-Butyl (2S,3R)-3-(carboxymethyl)azetidine-1,2-dicarboxylate.

    Reduction: Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-diol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate depends on its specific application. In drug development, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate can be compared with other azetidine derivatives:

    Similar Compounds: Azetidine-2-carboxylic acid, 3-hydroxymethylazetidine, and di-tert-butyl azetidine-1,2-dicarboxylate.

    Comparison: Compared to azetidine-2-carboxylic acid, this compound offers enhanced stability and versatility in synthetic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ditert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWGFJASFZHWLB-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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